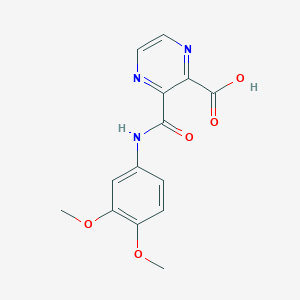
3-((3,4-Dimethoxyphenyl)carbamoyl)pyrazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-((3,4-Dimethoxyphenyl)carbamoyl)pyrazine-2-carboxylic acid” is a chemical compound with the CAS number 685117-25-3 . It is a derivative of pyrazine-2-carboxylic acids . Pyrazines are an important class of pharmacophores known for their versatility in pharmacological activity .
Synthesis Analysis
The synthesis of pyrazine derivatives, including “this compound”, generally involves the reaction of pyrazine-2-carboxylic acids with various amines . The Yamaguchi reaction, which involves 2,4,6-trichlorobenzoyl chloride as the Yamaguchi reagent, 4-dimethylaminopyridine, and triethylamine, is widely used to synthesize esters and lactones .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazine ring conjugated to a propanoic acid . The compound belongs to the class of organic compounds known as phenylpropanoic acids .Physical And Chemical Properties Analysis
The molecular formula of “this compound” is C14H13N3O5, and its molecular weight is 303.27 .Applications De Recherche Scientifique
Catalytic Applications
One study describes the synthesis and characterization of novel biological-based nano organo solid acids, which were used as catalysts in the synthesis of various compounds, including coumarin-3-carboxylic acids and cinnamic acids. These catalysts demonstrate potential industrial applications due to their efficiency and the green conditions under which they operate (Zolfigol et al., 2015).
Antimicrobial Activity
Several studies have focused on the synthesis and evaluation of pyrazole derivatives for their antimicrobial properties. For instance, 4-acyl-pyrazole-3-carboxylic acids and their derivatives showed potent antibacterial activity against various Gram-positive and Gram-negative bacteria (Cetin & Bildirici, 2016). Another study synthesized derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and tested their antibacterial activities, finding significant efficacy (Bildirici et al., 2007).
Material Science
In the realm of materials science, a novel 3D polyoxometalate metal organic framework (POMOF) was synthesized, showcasing excellent electrocatalytic activity for the reduction of H2O2 and photocatalytic degradation ability for azo dyes under UV irradiation. This study highlights the potential of using pyrazine derivatives in the development of new photocatalytic materials (Fan et al., 2017).
Electrochromic Materials
Another investigation synthesized donor-acceptor polymeric electrochromic materials employing 2,3-bis(4-(decyloxy)phenyl)pyrido[4,3-b]pyrazine as the acceptor unit. These materials demonstrated high coloration efficiency, fast response time, and significant transmittance change in the near-IR region, suggesting their utility in NIR electrochromic devices (Zhao et al., 2014).
Orientations Futures
The future directions for “3-((3,4-Dimethoxyphenyl)carbamoyl)pyrazine-2-carboxylic acid” and similar compounds could involve further exploration of their synthetic pathways and biological activities . Due to the diverse biological activities of pyrazine-based drugs, a rise in investigations of pyrazine containing candidates has been observed .
Propriétés
IUPAC Name |
3-[(3,4-dimethoxyphenyl)carbamoyl]pyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5/c1-21-9-4-3-8(7-10(9)22-2)17-13(18)11-12(14(19)20)16-6-5-15-11/h3-7H,1-2H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZODGUNISMZAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NC=CN=C2C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
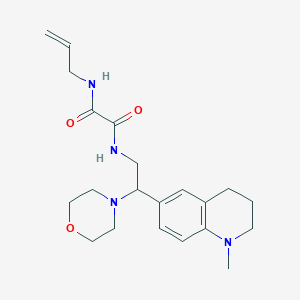
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-one](/img/structure/B2716809.png)
![2-{[1,1'-biphenyl]-4-yloxy}-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide](/img/structure/B2716812.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2716813.png)
![6-Tert-butyl-2-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2716814.png)
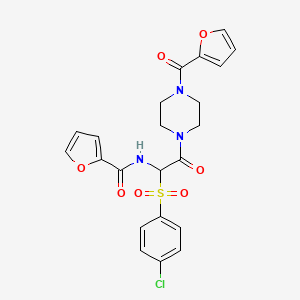
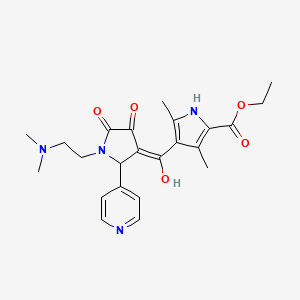

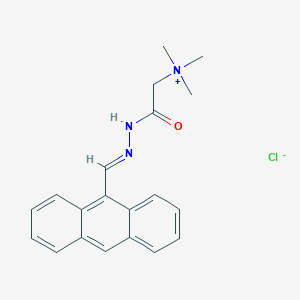
![N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2716820.png)
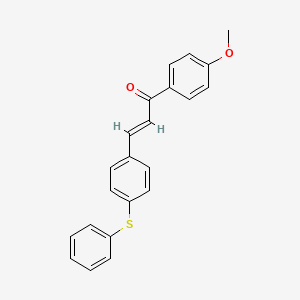
![N-(3-fluorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2716822.png)

![7-[(2-Chlorophenyl)methyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione](/img/no-structure.png)
